molecular formula C18H26N6O B5511091 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

Cat. No. B5511091
M. Wt: 342.4 g/mol
InChI Key: CPHKUPDSEOARLT-UHFFFAOYSA-N
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Description

  • 4-(4-butyryl-1-piperazinyl)-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine is a chemical compound that has been studied for its various properties and potential applications in scientific research.

Synthesis Analysis

  • The synthesis of related piperazine derivatives has been achieved through methods like cyclocondensation using catalysts in ethanol and characterized by spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been elucidated using methods like X-ray diffraction, revealing details like crystallization in the monoclinic system and specific cell constants (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

  • Compounds with similar structures have shown varied chemical reactions, leading to the formation of different derivative compounds. These reactions are influenced by factors like substituents, catalysts, and reaction conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Physical Properties Analysis

Chemical Properties Analysis

  • The chemical properties, such as reactivity and interaction with other compounds, have been explored in related studies, which help in understanding the potential applications and limitations of these compounds (Richter et al., 2023).

properties

IUPAC Name

1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-5-6-18(25)23-9-7-22(8-10-23)16-11-17(21-15(4)20-16)24-12-19-13(2)14(24)3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKUPDSEOARLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=NC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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